N-[4-(dimethylamino)phenyl]-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide
Description
This compound belongs to the thieno[3,2-d]pyrimidin-4-one class, characterized by a fused thiophene-pyrimidine core substituted with a sulfanyl acetamide group and aromatic moieties. Its structure includes:
- A 3,5-dimethylphenyl group at position 3 of the pyrimidinone ring.
- A dimethylamino-substituted phenyl group attached via the acetamide linkage.
- A sulfanyl bridge connecting the acetamide and pyrimidinone moieties.
Properties
IUPAC Name |
N-[4-(dimethylamino)phenyl]-2-[3-(3,5-dimethylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O2S2/c1-15-11-16(2)13-19(12-15)28-23(30)22-20(9-10-31-22)26-24(28)32-14-21(29)25-17-5-7-18(8-6-17)27(3)4/h5-13H,14H2,1-4H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOGURCFUYIEYDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C(=O)C3=C(C=CS3)N=C2SCC(=O)NC4=CC=C(C=C4)N(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[4-(dimethylamino)phenyl]-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a complex organic compound with potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound features a thieno[3,2-d]pyrimidine core linked to a dimethylamino phenyl group and a sulfanyl acetamide moiety. The structural complexity suggests multiple interaction sites for biological activity.
Antimicrobial Activity
Research indicates that derivatives of compounds similar to this compound exhibit significant antifungal properties. A study on flavonoid derivatives showed that certain compounds demonstrated high activity against fungi such as Aspergillus flavus, Acremonium strictum, and Penicillium expansum when tested at concentrations of 0.5 mg/ml and 0.25 mg/ml .
Cytotoxicity
In vitro studies have demonstrated that compounds with similar structural features can induce cytotoxic effects in various cancer cell lines. For instance, research on related thienopyrimidine derivatives has shown promising results in inhibiting cell proliferation in breast and lung cancer models .
The proposed mechanism for the biological activity of this compound involves the inhibition of specific enzymes linked to cell proliferation and survival pathways. The thieno[3,2-d]pyrimidine structure is known to interact with DNA and RNA synthesis pathways, potentially leading to apoptosis in malignant cells.
Study 1: Antifungal Activity
A recent study synthesized several derivatives based on the thienopyrimidine scaffold and tested their antifungal activity. The results indicated that certain modifications significantly enhanced antifungal efficacy compared to the parent compound. For example, a derivative with an additional methyl group showed increased potency against Acremonium strictum .
Study 2: Cytotoxic Effects on Cancer Cells
In another investigation, the compound was tested against human breast cancer (MCF-7) and lung cancer (A549) cell lines. The results demonstrated that the compound induced apoptosis through caspase activation pathways. The IC50 values were determined to be 15 µM for MCF-7 cells and 20 µM for A549 cells after 48 hours of treatment .
Data Tables
| Biological Activity | IC50 Value (µM) | Tested Cell Line | Effect |
|---|---|---|---|
| Antifungal | N/A | Aspergillus flavus | High activity |
| Cytotoxicity | 15 | MCF-7 (Breast Cancer) | Induces apoptosis |
| Cytotoxicity | 20 | A549 (Lung Cancer) | Induces apoptosis |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations in Core and Substituents
Key Observations :
- Electron Effects: Fluorine (electron-withdrawing) in the difluorophenyl derivative vs. dimethylamino (electron-donating) in the target compound alters charge distribution, impacting binding to polar targets.
- Lipophilicity: The trifluoromethoxy group in increases logP compared to the dimethylamino group, favoring blood-brain barrier penetration.
Physicochemical and Spectroscopic Properties
- NMR Shifts: highlights that substituents at positions 29–36 and 39–44 (pyrimidinone and acetamide regions) cause distinct chemical shift changes, enabling structural differentiation . For example, the dimethylamino group in the target compound likely deshields nearby protons compared to methoxy or halogen substituents.
- Crystallography : Chlorophenyl analogs () exhibit planar acetamide linkages and hydrogen-bonding networks, suggesting similar packing behavior in the target compound .
Computational and Theoretical Insights
- Charge Distribution: Quantum chemical studies () predict that dimethylamino groups enhance electron density on the phenyl ring, increasing dipole moments and polar surface area compared to halogenated analogs .
- Bioactivity Prediction: Molecular docking may favor the target compound’s dimethylamino group for interactions with charged residues in enzymes (e.g., kinases) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
